4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
Description
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a bicyclic heterocyclic compound featuring a pyrrole ring fused with a pyrimidine ring. The chlorine atom at position 4 and the hydroxyl group at position 6 confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry. It is widely used as a synthetic building block for kinase inhibitors, particularly in fragment-based drug discovery (FBDD) . Its molecular formula is C₆H₄ClN₃O, with a molecular weight of 169.57 g/mol. Key applications include the synthesis of antiviral agents and kinase-targeting therapeutics, leveraging its halogen substituent for binding interactions .
Properties
IUPAC Name |
4-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h2H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDGMBIFOZKEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=NC=N2)Cl)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of 4-Hydroxypyrrolo[3,2-d]Pyrimidine Using Phosphorus Oxychloride
A widely adopted method involves the direct chlorination of 4-hydroxypyrrolo[3,2-d]pyrimidine using phosphorus oxychloride (POCl₃). In this approach, 4-hydroxypyrrolo[3,2-d]pyrimidine (5.0 g, 27.8 mmol) is refluxed in POCl₃ (83.3 mmol) for 5 hours . The reaction mixture is then quenched with ice, neutralized with potassium carbonate, and filtered to yield the crude product. Recrystallization from ethanol affords 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol in 82% yield . Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 9.11 (s, 1H) and 8.90 (s, 1H) in the ¹H spectrum .
Key Advantages :
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High yield (82%) under reflux conditions.
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Minimal purification required due to selective chlorination.
Microwave-Assisted Chlorination with Triethylamine and Trichlorophosphate
An optimized protocol employs microwave irradiation to accelerate the chlorination step. A mixture of 4-hydroxypyrrolo[3,2-d]pyrimidine, trichlorophosphate, and triethylamine in toluene is heated at 50°C for 15 hours . The reaction is quenched with ice water, adjusted to pH 7–8 with sodium carbonate, and purified via decolorization and recrystallization from acetone . This method achieves a remarkable 93.2% yield, with purity exceeding 99.1% .
Reaction Parameters :
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Reaction Time | 15 hours |
| Catalyst | 1,4-Diazabicyclo[2.2.2]octane |
| Solvent | Toluene |
| Yield | 93.2% |
Mechanistic Insight :
The chlorinating agent (trichlorophosphate) facilitates electrophilic substitution at the 4-position, while triethylamine acts as a base to neutralize HCl byproducts .
Formic Acid-Mediated Cyclization Followed by Chlorination
An alternative route begins with the cyclization of substituted aminopyrroles using formic acid. A mixture of aminopyrrole (0.01 mol) and 85% formic acid is refluxed for 3 hours, yielding 5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-4-ol . Subsequent treatment with phosphorus oxychloride introduces the chlorine substituent, producing 4-chloro-5,6-diphenyl-7-substituted-7H-pyrrolo[2,3-d]pyrimidine in 60% yield .
Critical Observations :
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The diphenyl substituents enhance steric hindrance, necessitating prolonged reflux (4 hours) for complete chlorination .
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Recrystallization from ethanol is essential to remove unreacted starting materials.
Palladium-Catalyzed Cross-Coupling for Functionalized Derivatives
For derivatives requiring functionalization at the 7-position, a palladium-catalyzed cross-coupling reaction is employed. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine reacts with methylmagnesium bromide in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) to yield 4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine . Although this method focuses on alkylation, the chlorination step remains consistent with earlier protocols, achieving moderate yields (45–60%) .
Experimental Challenges :
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Strict anhydrous conditions are required to prevent catalyst deactivation.
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Purification via silica gel chromatography is necessary to isolate the desired product .
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of the four methods:
Key Findings :
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The microwave-assisted method offers the highest yield (93.2%) but requires specialized equipment .
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POCl₃ reflux balances yield and scalability, making it ideal for industrial applications .
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Palladium-catalyzed routes are less efficient but enable functional diversity .
Mechanistic Considerations and Side Reactions
Chlorination predominantly proceeds via an electrophilic aromatic substitution (EAS) mechanism. The hydroxyl group at the 4-position activates the pyrimidine ring, directing electrophiles to the para position. Competing side reactions include:
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Over-chlorination : Excessive POCl₃ or prolonged heating may introduce additional chlorine atoms .
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Ring Oxidation : Under oxidative conditions, the pyrrole moiety may undergo degradation, necessitating strict temperature control .
Industrial-Scale Production and Optimization
For large-scale synthesis, the POCl₃ reflux method is preferred due to its simplicity and cost-effectiveness. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or thiols (e.g., thiophenol) under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding aminopyrrolo[3,2-d]pyrimidine derivative .
Scientific Research Applications
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used in the study of enzyme inhibition and signal transduction pathways.
Material Science:
Mechanism of Action
The mechanism of action of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol primarily involves its role as a kinase inhibitor. It binds to the active site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts signal transduction pathways that are essential for cell proliferation and survival, making it a valuable compound in cancer research .
Comparison with Similar Compounds
4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-6-ol (2d)
- Structure : Differs by a fluorine atom at position 5 and a fused pyrrolo[2,3-d]pyrimidine scaffold.
- Synthesis : Requires Selectfluor and H₂O in CH₃CN, yielding a diastereomeric mixture (54% yield). Challenges arise due to the labile chlorine atom during dehydration steps .
- Applications: Explored in genotoxin-free synthesis routes for antiviral precursors but exhibits lower stability compared to the non-fluorinated parent compound .
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine
- Structure : Bromine substitution at position 7 enhances steric bulk.
- Synthesis : Produced via N-bromosuccinimide (NBS) bromination of the parent compound in tetrahydrofuran (THF) .
- Cost : ~$280/g for the 7-bromo-4-OH analog, significantly pricier than the 4-chloro derivative ($9.90/g) due to synthetic complexity .
Functional Group Modifications
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid Ethyl Ester
4-Chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
- Structure : Methyl groups at positions 2 and 7 with a hydroxyl group at position 3.
- Synthesis : Requires multi-step functionalization, leading to reduced yields (~63%) .
Kinase Binding and Affinity Comparisons
Key Findings :
- The chlorine atom in this compound is critical for maintaining kinase affinity, contributing to a novel binding motif distinct from standard hinge interactions .
- Fluorinated analogs face synthetic instability, while brominated derivatives incur higher costs without significant affinity improvements .
Economic and Industrial Viability
| Compound | Price ($/g) | Scalability | Preferred Applications |
|---|---|---|---|
| This compound | 9.90 | High | Kinase inhibitors, antiviral drugs |
| 7-Bromo-4-OH analog | 280.00 | Low | Specialty pharmaceuticals |
| Ethyl ester derivative | ~50.00 | Moderate | Prodrug synthesis |
Notes: The parent compound’s cost-effectiveness and scalable synthesis (e.g., via retrosynthetic software) make it superior for industrial applications .
Biological Activity
Overview
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a chlorinated pyrrolopyrimidine compound recognized for its significant biological activities, particularly its antibacterial and antitumor properties. This compound has gained attention in the pharmaceutical field due to its ability to inhibit key enzymes involved in DNA replication and transcription, making it a candidate for further research in drug development.
The biological activity of this compound primarily involves the inhibition of DNA gyrase , an essential enzyme for bacterial DNA supercoiling. By binding to DNA gyrase, this compound disrupts bacterial DNA replication, leading to cell death. Additionally, it has been shown to induce apoptosis in cancer cells by modulating various cellular pathways, including upregulating pro-apoptotic genes (e.g., P53 and BAX) and downregulating anti-apoptotic genes (e.g., Bcl2) .
Antibacterial Properties
This compound exhibits notable antibacterial activity against various Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. Its mechanism involves the inhibition of DNA synthesis through the targeting of DNA gyrase .
Antitumor Activity
The compound has demonstrated antiproliferative effects against several cancer cell lines. In vitro studies indicate that it can induce cell cycle arrest at the G2/M phase in triple-negative breast cancer cells (MDA-MB-231), with varying degrees of apoptotic activity depending on structural modifications . The introduction of halogens at specific positions on the pyrrolopyrimidine scaffold enhances its potency significantly .
Research Findings
Various studies have explored the biological activity of this compound and its derivatives. Below is a summary of key findings:
| Study | Cell Line | IC50 (µM) | Mechanism | Effect |
|---|---|---|---|---|
| Study 1 | MDA-MB-231 | 0.0227 | Cell cycle arrest at G2/M | Induces apoptosis |
| Study 2 | HeLa | 0.015 | Inhibition of DNA gyrase | Cytotoxic effects |
| Study 3 | L1210 | 0.010 | Apoptosis induction | Significant growth inhibition |
Case Studies
- Antiproliferative Activity : In a study evaluating halogenated pyrrolo[3,2-d]pyrimidines, this compound was found to exhibit significant cytotoxicity against MDA-MB-231 cells, leading to G2/M arrest with minimal apoptotic death observed .
- Mechanistic Insights : Another investigation highlighted the role of structural modifications in enhancing the compound's activity against various cancer types. For instance, derivatives with iodine substitutions showed enhanced potency compared to their chloro counterparts .
Q & A
Q. Computational Methodology
- Density Functional Theory (DFT) : Predicts reactive sites for electrophilic substitution. For example, the 4-chloro group’s electron-withdrawing effect directs nucleophiles to the 2-position .
- Molecular Docking : Used in to model interactions with kinase targets (e.g., EGFR). Substituents like 6-(4-nitro-phenyl) enhance binding affinity by forming π-π interactions with hydrophobic pockets .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize derivatives for synthesis .
How do researchers address instability of this compound under acidic or basic conditions?
Stability Optimization
The compound degrades via hydrolysis of the chloro group or pyrrole ring opening. and recommend:
- pH Buffering : Conduct reactions in neutral or weakly acidic media (pH 4–6) to prevent dechlorination.
- Lyophilization : Store as a lyophilized powder at –20°C to minimize hydrolytic degradation .
- Stabilizing Additives : Include antioxidants like BHT (0.1% w/v) in formulations to inhibit oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
